L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride

説明

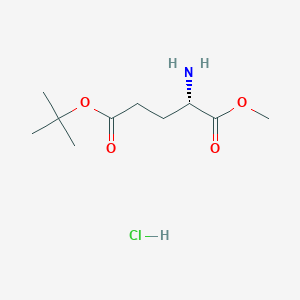

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is a derivative of glutamic acid. It is a white to off-white solid compound with the molecular formula C10H20ClNO4 and a molecular weight of 253.72 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

作用機序

Target of Action

H-Glu(OtBu)-OMe.HCl, also known as L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are therefore the specific antibodies and proteins that are intended to be conjugated or degraded .

Mode of Action

As a non-cleavable ADC linker, H-Glu(OtBu)-OMe.HCl connects an antibody to a cytotoxic drug . This allows the antibody to direct the drug to a specific target cell, thereby reducing the impact on non-target cells . As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . This enables the degradation of the target protein via the intracellular ubiquitin-proteasome system .

Biochemical Pathways

The biochemical pathways affected by H-Glu(OtBu)-OMe.HCl are dependent on the specific antibodies or proteins targeted by the ADCs or PROTACs it helps to form . By directing cytotoxic drugs to specific cells or causing the degradation of specific proteins, it can influence a variety of biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of H-Glu(OtBu)-OMeAs a component of adcs or protacs, its pharmacokinetics would be largely determined by the properties of the conjugated antibody or protein and the characteristics of the cytotoxic drug or ligase ligand .

Result of Action

The molecular and cellular effects of H-Glu(OtBu)-OMe.HCl’s action are primarily the result of the cytotoxic action of the ADCs or the protein degradation caused by the PROTACs it forms . These effects can include the death of target cells in the case of ADCs, or the alteration of cellular functions due to the degradation of specific proteins in the case of PROTACs .

Action Environment

The action, efficacy, and stability of H-Glu(OtBu)-OMe.HCl are influenced by various environmental factors. These can include the physiological conditions within the body, such as pH and temperature, as well as the presence of other molecules that can interact with the ADCs or PROTACs

生化学分析

Biochemical Properties

H-Glu(OtBu)-OMe.HCl is known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Molecular Mechanism

The molecular mechanism of action of H-Glu(OtBu)-OMeIt is known to influence the secretion of anabolic hormones and prevent exercise-induced muscle damage

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride involves the esterification of L-glutamic acid with tert-butyl alcohol and methanol in the presence of hydrochloric acid. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-10°C to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration .

化学反応の分析

Types of Reactions

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids and bases.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Peptide Synthesis

Overview : The primary application of L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride is in peptide synthesis. The tert-butyl ester protects the carboxyl group at the 5-position, allowing for selective reactions while exposing the carboxyl group at the 1-position for coupling with other amino acids.

Process :

- Protection Strategy : The protection of the 5-carboxyl group facilitates the formation of polypeptides, where the exposed 1-carboxyl group can react with other amino acids. This selective protection is crucial in synthesizing complex peptides, including cyclic and linear structures .

- Deprotection : The compound can be deprotected under basic or acidic conditions to yield functionalized glutamates that are essential in various biochemical applications .

Biological Research

Role as a Neurotransmitter : L-Glutamic acid serves as a major excitatory neurotransmitter in the central nervous system. Its derivatives, including this compound, are studied for their interactions with glutamate receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmaceutical Development

Drug Synthesis : This compound is utilized in synthesizing pharmaceutical agents that target glutamate receptors. Research indicates that certain derivatives exhibit anticancer properties and potential therapeutic effects against neurodegenerative conditions .

Chemical Synthesis

Organic Chemistry Applications : Beyond peptide synthesis, this compound is employed in organic reactions where protected amino acids are required. Its stability and reactivity make it suitable for various synthetic pathways, including those involving complex organic molecules .

- Synthesis Methodology : A notable study outlines a novel synthesis method for L-Glutamic acid derivatives that emphasizes the efficiency and yield of using tert-butyl esters in protecting carboxyl groups during peptide formation . This method minimizes byproducts and simplifies purification processes.

- Neuropharmacology Research : Investigations into glutamate receptor interactions have shown that derivatives of L-Glutamic acid can modulate receptor activity, providing insights into their potential therapeutic roles in treating neurodegenerative diseases .

- Anticancer Activity : Recent studies have explored the anticancer effects of glutamic acid derivatives, indicating that certain structural modifications enhance their efficacy against specific cancer cell lines .

類似化合物との比較

Similar Compounds

- L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride

- Triethylamine hydrochloride

- Polyglutamic acid

- L-Fmoc-Aspartic acid alpha-tert-butyl ester

- L-Alanine methyl ester hydrochloride

- Methylparaben

- D-Glucosamine hydrochloride

- tert-Butyl bromoacetate

- Bensulfuron methyl

- Topotecan hydrochloride

- tert-Butyl methacrylate

Uniqueness

This compound is unique due to its specific structure and properties, which make it a valuable compound in peptide synthesis and as an ergogenic supplement. Its ability to influence anabolic hormone secretion and enhance mental performance sets it apart from other similar compounds .

生物活性

L-Glutamic acid 5-tert-butyl 1-methyl ester hydrochloride, a derivative of the amino acid glutamic acid, possesses various biological activities that have garnered attention in scientific research. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C₉H₁₈ClNO₄

- Molecular Weight : 239.697 g/mol

- CAS Number : 144313-55-3

- Purity : ≥98% .

L-Glutamic acid derivatives are known to interact with various biological pathways:

- Neurotransmission : As a glutamate derivative, it may influence excitatory neurotransmission in the central nervous system (CNS). Glutamate is a primary excitatory neurotransmitter involved in synaptic plasticity and cognitive functions such as learning and memory.

- Antioxidant Activity : Some studies suggest that glutamic acid derivatives can exhibit antioxidant properties, reducing oxidative stress and protecting cells from damage .

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory actions, which could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .

Antioxidant and Neuroprotective Effects

A study highlighted the neuroprotective effects of glutamic acid derivatives against amyloid-beta (Aβ) toxicity, which is implicated in Alzheimer's disease. The compound demonstrated a reduction in pro-inflammatory cytokines and oxidative stress markers in treated neuronal cells, suggesting a protective mechanism against neurodegeneration .

Anticancer Activity

L-Glutamic acid derivatives have shown promise in cancer research. For instance, a case study evaluated the effects of various glutamate derivatives on cancer cell lines, revealing that certain compounds inhibited cell proliferation effectively. The IC₅₀ values for these compounds ranged from 5 to 20 µM against different cancer types, indicating significant anticancer potential .

| Compound | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| Glutamic Acid Derivative A | Breast Cancer | 10 |

| Glutamic Acid Derivative B | Prostate Cancer | 15 |

| Glutamic Acid Derivative C | Pancreatic Cancer | 7 |

Ergogenic Effects

L-Glutamic acid derivatives are recognized for their ergogenic benefits, enhancing physical performance by influencing hormone secretion and reducing exercise-induced muscle damage. This has implications for athletes and individuals engaged in high-intensity workouts .

Case Studies

- Neuroprotection in Alzheimer's Disease :

- Anticancer Efficacy :

特性

IUPAC Name |

5-O-tert-butyl 1-O-methyl (2S)-2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4.ClH/c1-10(2,3)15-8(12)6-5-7(11)9(13)14-4;/h7H,5-6,11H2,1-4H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFPACFSZQWAQF-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211394 | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6234-01-1 | |

| Record name | L-Glutamic acid, 5-(1,1-dimethylethyl) 1-methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6234-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006234011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-tert-Butyl 1-methyl L-glutamate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl 1-methyl L-glutamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。